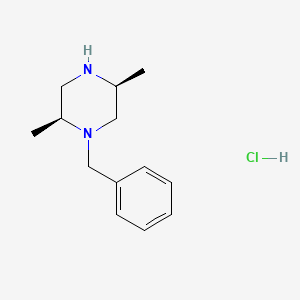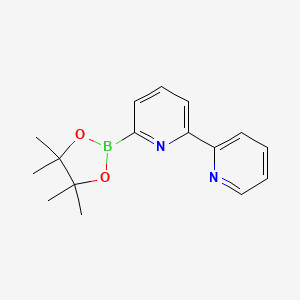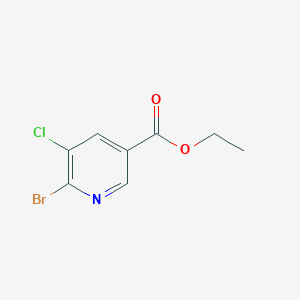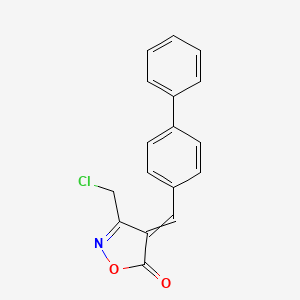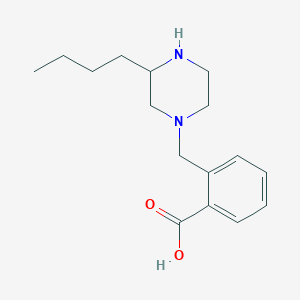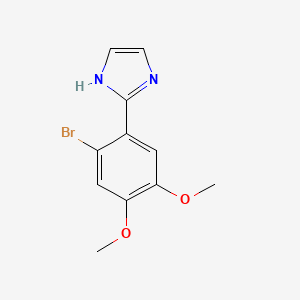![molecular formula C10H14N4O2 B11724161 (Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide](/img/structure/B11724161.png)
(Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of amidoximes, which are known for their ability to undergo various chemical transformations and exhibit significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. One efficient method includes the use of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as intermediates. The reaction conditions often involve the use of suitable solvents and catalysts to facilitate the coupling and hydroxyamination processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the amidoxime group to amidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amidoxime group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include oximes, nitriles, amidines, and substituted derivatives, depending on the specific reaction pathway and conditions employed.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is used as a building block in the synthesis of peptidomimetics and other complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has shown potential as a nitric oxide donor, which can be utilized in biological studies to investigate the role of nitric oxide in various physiological processes. It also serves as an inhibitor of certain enzymes, making it valuable in enzymology research .
Medicine
In medicine, (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is explored for its potential therapeutic applications, particularly as a prodrug that can enhance the bioavailability of active pharmaceutical ingredients. Its ability to release nitric oxide also makes it a candidate for cardiovascular research .
Industry
The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and catalysts. Its role as a precursor in the synthesis of complex organic compounds is particularly valuable in the pharmaceutical and chemical industries .
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide involves its conversion to active forms that can interact with molecular targets. The amidoxime group can be enzymatically reduced to amidine, which then interacts with specific enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired biological effects, such as enzyme inhibition or nitric oxide release .
類似化合物との比較
Similar Compounds
(Z)-Methyl 3-((2’-(N’-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate: An impurity of Azilsartan, used in hypertension treatment.
3-(N’-Hydroxycarbamimidoyl)benzoic acid: Known for its role in peptidomimetic synthesis and biological activity.
Uniqueness
(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide stands out due to its dual amidoxime groups, which provide unique reactivity and biological activity. Its ability to act as a nitric oxide donor and enzyme inhibitor makes it a versatile compound in both research and industrial applications .
特性
分子式 |
C10H14N4O2 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-[3-[(2E)-2-amino-2-hydroxyiminoethyl]phenyl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N4O2/c11-9(13-15)5-7-2-1-3-8(4-7)6-10(12)14-16/h1-4,15-16H,5-6H2,(H2,11,13)(H2,12,14) |
InChIキー |
ADKBSRANTRLSTM-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C/C(=N\O)/N)CC(=NO)N |
正規SMILES |
C1=CC(=CC(=C1)CC(=NO)N)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
![[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine](/img/structure/B11724083.png)
![3-{2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B11724090.png)
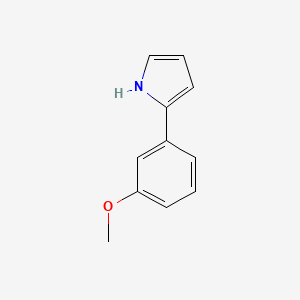
![2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11724110.png)
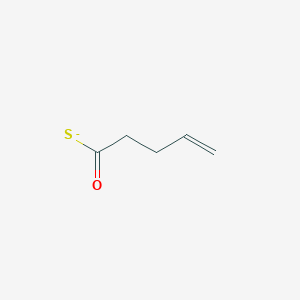
![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide](/img/structure/B11724125.png)

